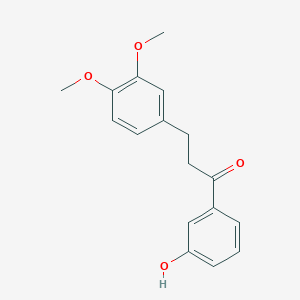
3-(3,4-二甲氧基苯基)-1-(3-羟基苯基)丙酮
描述
The compound 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one is a chalcone derivative that has been synthesized and characterized in various studies. Chalcones are known for their diverse pharmacological activities and serve as important intermediates in organic synthesis .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde and a ketone. In the case of the compound , it was synthesized and characterized using spectroscopic techniques such as IR, 1H and 13C NMR, and LC-MS, as well as single crystal X-ray diffraction . Other related compounds have been synthesized using different methods, such as hydroboration , nitration , and selective reduction .
Molecular Structure Analysis
The molecular structure of 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one was determined using single crystal X-ray diffraction. It crystallizes in the monoclinic crystal system with specific unit cell dimensions and exhibits a dihedral angle between the terminal phenyl rings. Intramolecular hydrogen bonding of the type C-H…O is observed, which is a common feature in stabilizing the structure of chalcones .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated carbonyl system. For instance, nitration of related compounds has been studied, where the introduction of a nitro group into the aromatic nucleus occurs, and in some cases, demethylation to form an o-quinone . The presence of electron-donating methoxy groups can influence the reactivity and the orientation of substituents in the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be influenced by their molecular structure. For example, the presence of methoxy groups can affect the π-delocalization in the conjugate system, which in turn can influence the emission properties and chromic effects of the compound . The thermal stability of these compounds is also of interest, with thermal degradation occurring over a range of temperatures . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the stability and properties of the crystals .
Relevant Case Studies
Case studies involving chalcones often focus on their potential applications in medicinal chemistry due to their biological activities. For instance, derivatives of chalcones have been studied for their cardioselectivity as beta-adrenoceptor blocking agents, showing substantial cardioselectivity and affinity for beta-1 adrenoceptors . Additionally, the emission properties and chromic effects of chalcones make them interesting for material science applications, such as optical waveguides and switches .
科学研究应用
光物理性质
化合物3-(3,4-二甲氧基苯基)-1-(3-羟基苯基)丙酮(DMHP)已被研究其光物理性质。Asiri等人(2017年)进行的研究涉及合成DMHP并在各种溶剂中研究其电子吸收和发射光谱。该研究突出了DMHP的溶剂致色性质,如消光系数、振子强度、跃迁偶极矩、斯托克斯位移、荧光量子产率和光化学量子产率。研究结果表明分子内电荷转移和在确定十六烷基三甲基溴化铵(CTAB)和十二烷基硫酸钠(SDS)等表面活性剂的临界胶束浓度方面的潜在应用(Asiri, Sobahi, Osman, & Khan, 2017)。
晶体学研究
Jasinski等人(2011年)进行了一项研究,重点关注一个密切相关化合物的晶体结构,即(E)-3-(3,4-二甲氧基苯基)-1-(2-羟基苯基)丙-2-烯-1-酮。这项研究提供了有关分子几何结构的见解,突出了各种分子平面之间的角度以及分子内氢键的存在。该研究强调了由弱分子间相互作用和π-π堆积赋予的稳定性,这对于理解化合物在不同环境中的行为至关重要(Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011)。
抗氧化活性
Sulpizio等人(2016年)合成并表征了各种2'-氨基香豆素衍生物,包括结构与DMHP类似的化合物。该研究的重点是评估这些化合物的抗氧化活性。观察到羟基和甲氧基基团的存在显著影响了抗氧化性能,一些衍生物表现出强大的自由基清除能力。这项研究有助于理解化合物如DMHP中的结构变化如何影响其生物活性(Sulpizio, Roller, Giester, & Rompel, 2016)。
构象和相互作用研究
Gomes等人(2020年)对几种香豆素衍生物进行了详细的结构分析,包括(E)-3-(3,4-二甲氧基苯基)-1-(2-羟基苯基)丙-2-烯-1-酮。该研究利用晶体学、Hirshfeld表面分析和PIXEL计算来探索这些化合物的相互作用和构象。研究突出了π相互作用在稳定这些结构中的重要性,深入理解了分子相互作用如何影响类似DMHP的化合物的性质(Gomes, Low, Turner, Wardell, & Pinheiro, 2020)。
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-5,7,9-11,18H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRNHCFBUDADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378005 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
CAS RN |
178445-83-5 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


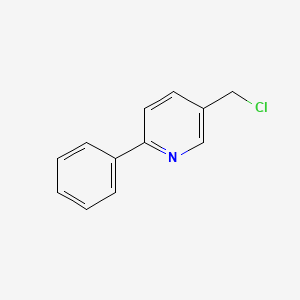
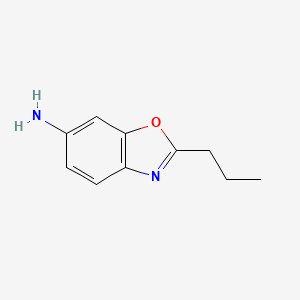
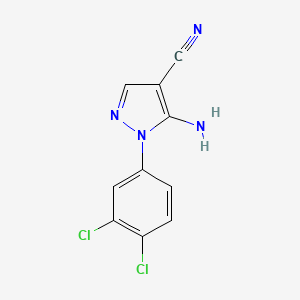
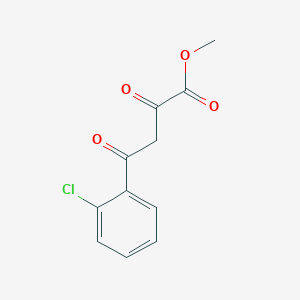
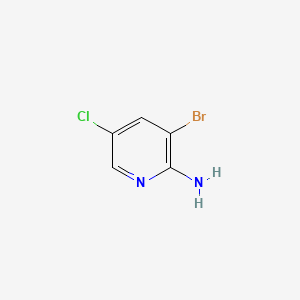
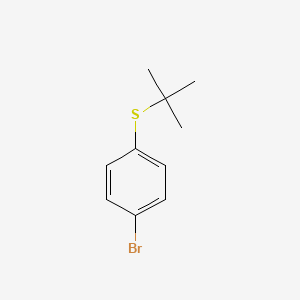
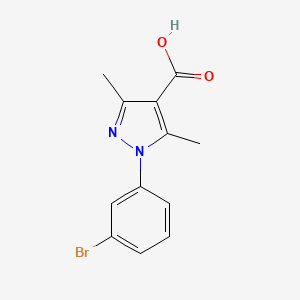
![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

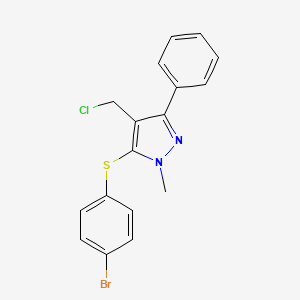
![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)
